2-(3-Methylthiophen-2-yl)azetidine
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Overview
Description
2-(3-Methylthiophen-2-yl)azetidine is a heterocyclic compound that features both a thiophene ring and an azetidine ring The thiophene ring is a five-membered aromatic ring containing sulfur, while the azetidine ring is a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of azetidines, including 2-(3-Methylthiophen-2-yl)azetidine, can be achieved through various methods. . This reaction proceeds under photochemical conditions to form the azetidine ring. Another method involves the nucleophilic substitution reactions with nitrogen nucleophiles or the reduction of β-lactams .
Industrial Production Methods
Industrial production methods for azetidines often involve the use of prefunctionalized starting materials and multistep sequences. The aza Paternò–Büchi reaction is particularly efficient for industrial applications due to its high regio- and stereoselectivity .
Chemical Reactions Analysis
Types of Reactions
2-(3-Methylthiophen-2-yl)azetidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Substitution reactions involve the replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield simpler hydrocarbons .
Scientific Research Applications
2-(3-Methylthiophen-2-yl)azetidine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-(3-Methylthiophen-2-yl)azetidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors to exert its effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like 2-butylthiophene and 2-octylthiophene share the thiophene ring structure and have similar applications in medicinal chemistry.
Azetidine Derivatives: Compounds such as 3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride share the azetidine ring and are studied for their neuroprotective effects.
Uniqueness
2-(3-Methylthiophen-2-yl)azetidine is unique due to the combination of the thiophene and azetidine rings, which imparts distinct chemical and biological properties.
Properties
CAS No. |
777887-41-9 |
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Molecular Formula |
C8H11NS |
Molecular Weight |
153.25 g/mol |
IUPAC Name |
2-(3-methylthiophen-2-yl)azetidine |
InChI |
InChI=1S/C8H11NS/c1-6-3-5-10-8(6)7-2-4-9-7/h3,5,7,9H,2,4H2,1H3 |
InChI Key |
NRWFHXKAQUTSDB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=C1)C2CCN2 |
Origin of Product |
United States |
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